molecular formula C14H19BrFNO B1399581 N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine CAS No. 1283004-33-0

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Cat. No. B1399581
CAS RN: 1283004-33-0
M. Wt: 316.21 g/mol
InChI Key: CBXQJIDDEVZJRZ-UHFFFAOYSA-N
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Description

“N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine” is a chemical compound with the molecular formula C14H19BrFNO . It has a molecular weight of 316.21 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanamine ring attached to a bromo-fluorophenoxy group via an ethyl linker .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Analytical Characterization

  • Analytical Profiling in Biological Matrices : A study characterized psychoactive arylcyclohexylamines, similar in structure to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting the importance of such compounds in toxicological studies (De Paoli et al., 2013).

Chemical Synthesis and Modification

  • Clean Synthesis Process : Research on the synthesis of related compounds, such as ethyl N-cyclohexyl carbamate, provides insights into cleaner and more efficient production methods, which could be applicable to similar compounds like N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Xu Jing-xiu, 2009).

Biochemical Applications

  • Fluorescent Probe Development : Studies on fluorescent probes involving compounds with similar structural features indicate potential applications in biochemical research, such as detecting specific chemicals in biological and water samples (Zhu et al., 2019).

Organic Chemistry and Drug Synthesis

  • Synthesis of Medicinal Compounds : The synthesis of complex compounds, such as Clinofibrate from cyclohexanone, involves processes that could be relevant to synthesizing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and similar compounds (Chen Nian-gen et al., 2007).
  • Pharmacological Compound Development : Synthesizing and characterizing N-alkyl-arylcyclohexylamines, which are structurally related, can inform the development of new psychoactive or therapeutic compounds (Wallach et al., 2016).

Molecular Structure Analysis

  • Conformation and Configuration Studies : Research into the conformations and configurations of exocyclic amines, similar to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, provides insights into their structural and stereoisomeric properties, which are crucial for understanding their chemical behavior (Montalvo-González et al., 2010).

Advanced Material Development

  • Nonlinear Optical Properties and Chemical Reactivity : Research on fluorinated derivatives shows potential applications in developing materials with unique optical properties, which could be relevant for materials science research involving similar compounds (Rhee et al., 1995).

properties

IUPAC Name

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQJIDDEVZJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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